molecular formula C6H10N8O5 B6331432 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate CAS No. 206658-93-7

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate

Cat. No.: B6331432
CAS No.: 206658-93-7
M. Wt: 274.20 g/mol
InChI Key: QCGSLRDLAVUDCS-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate: is a heterocyclic organic compound with the molecular formula C3H4N4O2·0.5H2O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Biochemical Analysis

Biochemical Properties

The role of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate in biochemical reactions is primarily as a building block in the synthesis of purine nucleotide analogs . It interacts with enzymes such as hypoxanthine phosphoribosyltransferase, which is involved in the purine salvage pathway . The nature of these interactions involves the compound serving as a substrate for the enzyme, leading to the production of purine nucleotide analogs .

Cellular Effects

Given its role in the synthesis of purine nucleotide analogs, it can be inferred that it may influence cell function by altering the levels of these nucleotides within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway . By serving as a substrate for this enzyme, this compound can influence the production of purine nucleotide analogs .

Metabolic Pathways

This compound is involved in the purine salvage pathway through its interaction with the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solvothermal Synthesis: One effective method involves the solvothermal reaction of 3-amino-1,2,4-triazole with formic acid under controlled temperature and pressure conditions.

    Hydrothermal Synthesis: Another method involves the hydrothermal reaction of 3-amino-1,2,4-triazole with water at elevated temperatures and pressures.

Industrial Production Methods: Industrial production typically involves large-scale solvothermal or hydrothermal synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4N4O2.H2O/c2*4-3-5-1(2(8)9)6-7-3;/h2*(H,8,9)(H3,4,5,6,7);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSLRDLAVUDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O.C1(=NC(=NN1)N)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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